![molecular formula C14H9BrO3 B2458883 2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid CAS No. 890005-34-2](/img/structure/B2458883.png)
2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid is an organic compound with the molecular formula C14H9BrO3 It is a derivative of naphthofuran, a fused aromatic system containing both naphthalene and furan rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid typically involves the bromination of naphthofuran followed by the introduction of an acetic acid moiety. One common method is the bromination of naphthofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromonaphthofuran is then reacted with chloroacetic acid under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated naphthofuran derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of lactones or other oxygenated compounds.
Reduction: Formation of hydrogenated naphthofuran derivatives.
科学研究应用
2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the acetic acid moiety can play crucial roles in binding to target molecules, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-(2-Chloronaphtho[2,1-b]furanyl)acetic acid
- 2-(2-Fluoronaphtho[2,1-b]furanyl)acetic acid
- 2-(2-Iodonaphtho[2,1-b]furanyl)acetic acid
Uniqueness
2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This compound’s structural features also allow for diverse modifications, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-(2-bromobenzo[e][1]benzofuran-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-14-10(7-12(16)17)13-9-4-2-1-3-8(9)5-6-11(13)18-14/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAVMNAWFJNHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
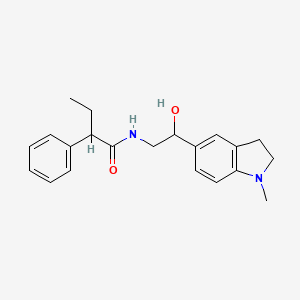
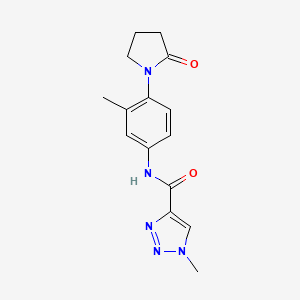
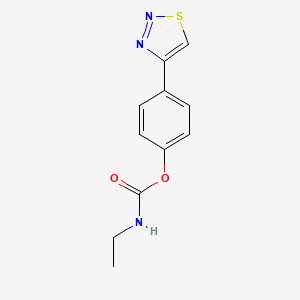
![4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)
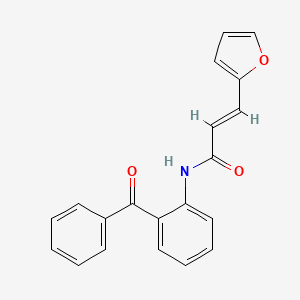
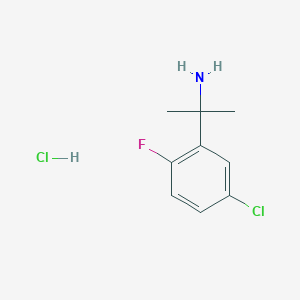
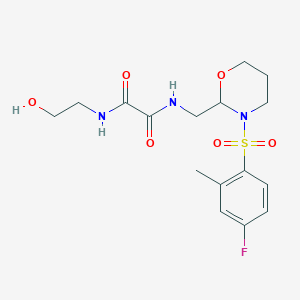
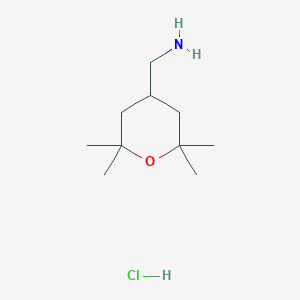
![7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2458816.png)
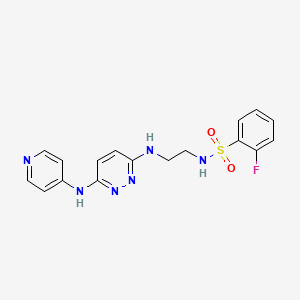
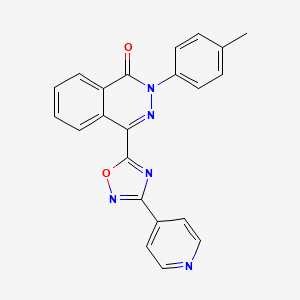

![4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2458821.png)
![N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2458823.png)
